molecular formula C9H14N2O4 B13111380 5,5-Diethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid

5,5-Diethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid

Cat. No.: B13111380
M. Wt: 214.22 g/mol
InChI Key: FDOFMUBGIFACOP-UHFFFAOYSA-N
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Description

5,5-Diethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid is a bicyclic heterocyclic compound characterized by a hexahydropyrimidine core with two ethyl substituents at the 5-position, ketone groups at the 2- and 6-positions, and a carboxylic acid moiety at the 4-position. Its molecular formula is C₉H₁₄N₂O₄, with a molecular weight of 226.22 g/mol. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive pyrimidine derivatives, which are often explored for antimicrobial, antiviral, or enzyme-inhibitory properties.

Properties

Molecular Formula

C9H14N2O4

Molecular Weight

214.22 g/mol

IUPAC Name

5,5-diethyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid

InChI

InChI=1S/C9H14N2O4/c1-3-9(4-2)5(6(12)13)10-8(15)11-7(9)14/h5H,3-4H2,1-2H3,(H,12,13)(H2,10,11,14,15)

InChI Key

FDOFMUBGIFACOP-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(NC(=O)NC1=O)C(=O)O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Diethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid typically involves multi-step reactions starting from simpler organic molecules. One common method involves the cyclization of diethyl malonate with urea under acidic conditions to form the pyrimidine ring . The reaction conditions often include heating the reactants in a solvent like ethanol or methanol, with a catalyst such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. Quality control measures such as NMR, HPLC, and GC are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5,5-Diethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydropyrimidine derivatives with varying degrees of saturation .

Scientific Research Applications

5,5-Diethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Diethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of key enzymes and signaling molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocyclic systems, substituents, and functional groups. Below is a detailed comparison with key analogs, including data from pharmacopeial and synthetic chemistry sources.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Reported Applications
5,5-Diethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid Hexahydropyrimidine 5,5-diethyl 226.22 2,6-diketone; 4-carboxylic acid Under investigation for enzyme inhibition
(4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid Thiazolidine-Piperazine hybrid 5,5-dimethyl; 5-phenyl 389.41 3,6-diketone; 4-carboxylic acid Antibacterial research
(4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid Thiazolidine-Peptide hybrid Multiple phenyl, carboxy 832.84 Carboxylic acid; amide bonds Complexation studies for drug delivery

Key Observations

Substituent Effects: The diethyl groups in the target compound confer higher lipophilicity compared to the dimethyl substituents in the thiazolidine analogs (e.g., molecular weight difference: 226.22 vs. 389.41 g/mol). This may enhance membrane permeability but reduce aqueous solubility.

Functional Group Impact :

  • The 2,6-diketone moiety in the hexahydropyrimidine core is structurally analogous to the 3,6-diketone in the piperazine hybrid. Both groups may participate in hydrogen bonding or metal chelation, though their positions alter spatial accessibility for interactions.
  • The 4-carboxylic acid group is conserved across all analogs, suggesting a role in solubility or ionic interactions with target proteins.

Biological Activity :

  • The thiazolidine-piperazine hybrid (389.41 g/mol) has demonstrated antibacterial activity against Gram-positive pathogens, attributed to its phenyl and diketone groups . In contrast, the target compound’s smaller size and lack of aromaticity may limit its antimicrobial efficacy but could favor selectivity for other targets (e.g., metabolic enzymes).

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis is less complex than the peptide-thiazolidine hybrid (832.84 g/mol), which requires multi-step amide coupling. This simplicity may facilitate scalable production.
  • Solubility Challenges : Compared to the dimethyl-substituted thiazolidine analogs, the diethyl groups in the target compound reduce polarity, as evidenced by lower calculated LogP values (estimated LogP: 1.2 vs. 0.5 for dimethyl analogs). This could necessitate formulation adjustments for in vivo studies.
  • Gaps in Data: No peer-reviewed studies directly compare the pharmacological profiles of these compounds. Existing pharmacopeial reports focus on structural characterization rather than bioactivity .

Biological Activity

5,5-Diethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid, a pyrimidine derivative with the molecular formula C9H14N2O4, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Properties:

  • Molecular Formula: C9H14N2O4
  • Molecular Weight: 214.22 g/mol
  • IUPAC Name: 5,5-diethyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid
  • CAS Number: 155-54-4

Structural Characteristics:
The compound features a pyrimidine ring with two ethyl groups and two carbonyl groups, which may influence its biological interactions and solubility properties.

Anticancer Activity

Research indicates that derivatives of 5,5-Diethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid exhibit varying degrees of anticancer activity. A study evaluating several pyrimidine derivatives found that certain modifications to the structure significantly enhanced their cytotoxic effects against cancer cell lines such as A549 (human lung adenocarcinoma) and HSAEC1-KT (non-cancerous cells) .

Key Findings:

  • Cytotoxicity: Compounds derived from this base structure showed a reduction in cell viability ranging from 61% to 86% in treated A549 cells.
  • Structure-Activity Relationship: The incorporation of specific substituents (e.g., phenyl or halogen groups) was found to enhance anticancer properties while maintaining lower toxicity towards non-cancerous cells .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against multidrug-resistant strains of bacteria. In vitro studies demonstrated that certain derivatives exhibited significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Research Highlights:

  • Efficacy Against Resistant Strains: The derivatives showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential as a therapeutic agent in treating resistant infections .

The biological activity of 5,5-Diethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid is believed to involve:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell proliferation and survival.
  • Cell Cycle Disruption: It potentially disrupts normal cell cycle progression in cancer cells, leading to apoptosis.
  • Antimicrobial Mechanisms: The antimicrobial action may involve disruption of bacterial cell membranes or interference with essential metabolic processes .

Comparative Analysis with Similar Compounds

Compound Biological Activity Mechanism Notes
5,5-Diethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acidAnticancer & AntimicrobialEnzyme inhibitionEffective against resistant strains
Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylateAnticancerCell cycle arrestLess effective against MRSA
Other pyrimidine derivativesVariesVariesStructural modifications impact activity

Case Studies

  • Study on Anticancer Activity:
    • Researchers synthesized various derivatives and tested them on A549 cells. The results indicated that compounds with specific substitutions showed enhanced anticancer effects compared to the base compound .
  • Antimicrobial Efficacy Study:
    • A series of tests were conducted on different bacterial strains to assess the antimicrobial efficacy of the compound's derivatives. Results highlighted significant activity against resistant strains like MRSA and Klebsiella pneumoniae .

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